molecular formula C17H27N7O8S B017221 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 104939-14-2

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Katalognummer: B017221
CAS-Nummer: 104939-14-2
Molekulargewicht: 489.5 g/mol
InChI-Schlüssel: LOIIXYIFONJUMW-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “Rnhoh-gsh conjugate” is a glutathione conjugate formed through the reaction of glutathione with a hydroxylamine derivative. Glutathione is a tripeptide composed of glutamic acid, cysteine, and glycine, and it plays a crucial role in cellular detoxification processes. The Rnhoh-gsh conjugate is significant in various biochemical and pharmacological contexts due to its involvement in detoxification and cellular protection mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the Rnhoh-gsh conjugate typically involves the reaction of glutathione with a hydroxylamine derivative under physiological conditions. The reaction is facilitated by the presence of enzymes such as glutathione S-transferases, which catalyze the conjugation process. The reaction conditions often include a neutral to slightly alkaline pH and a temperature range of 25-37°C to mimic physiological conditions .

Industrial Production Methods

Industrial production of the Rnhoh-gsh conjugate involves large-scale synthesis using bioreactors that maintain optimal conditions for the enzymatic reaction. The process includes the purification of the conjugate using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Wirkmechanismus

The Rnhoh-gsh conjugate exerts its effects through the formation of thioether bonds between glutathione and electrophilic compounds. This conjugation process detoxifies harmful electrophiles and protects cells from oxidative damage. The molecular targets involved include various enzymes and proteins that interact with glutathione, such as glutathione S-transferases and gamma-glutamyl transpeptidase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to the Rnhoh-gsh conjugate include other glutathione conjugates formed with different electrophiles, such as:

Uniqueness

The uniqueness of the Rnhoh-gsh conjugate lies in its specific reactivity with hydroxylamine derivatives, which allows it to participate in unique detoxification pathways and redox reactions. This specificity makes it a valuable tool in studying oxidative stress and detoxification mechanisms .

Eigenschaften

CAS-Nummer

104939-14-2

Molekularformel

C17H27N7O8S

Molekulargewicht

489.5 g/mol

IUPAC-Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H27N7O8S/c18-10(16(31)32)1-2-12(26)22-11(15(30)21-7-14(28)29)9-33-23-17-20-3-5-24(17)8-13(27)19-4-6-25/h3,5,10-11,25H,1-2,4,6-9,18H2,(H,19,27)(H,20,23)(H,21,30)(H,22,26)(H,28,29)(H,31,32)/t10-,11-/m0/s1

InChI-Schlüssel

LOIIXYIFONJUMW-QWRGUYRKSA-N

SMILES

C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO

Isomerische SMILES

C1=CN(C(=N1)NSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CC(=O)NCCO

Kanonische SMILES

C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO

Synonyme

1-N-(2-hydroxyethyl)acetamido-2-hydroxylaminoimidazole-glutathione conjugate
RNHOH-GSH conjugate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.